3-(4-Nitrophenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Nitrophenyl)prop-2-yn-1-ol is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. The process includes the use of 1-Iodo-4-nitrobenzene and Propargyl alcohol as precursors . The synthesis process has been documented in various literature sources .Molecular Structure Analysis
The molecular structure of this compound consists of a nitrophenyl group attached to a propynol group . The exact mass of the molecule is 177.042587 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various other compounds. Detailed information about these reactions can be found in the referenced literature .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 339.9±27.0 °C at 760 mmHg . The flash point is 152.3±12.2 °C .Scientific Research Applications
Corrosion Inhibition
3-(4-Nitrophenyl)prop-2-yn-1-ol demonstrates potential as a corrosion inhibitor. A study by Nam et al. (2016) investigated Yttrium 3-(4-nitrophenyl)-2-propenoate, a derivative of this compound, and found it effective against copper alloy corrosion in chloride solutions. The presence of this compound resulted in the formation of a protective film on the alloy, preventing corrosion (Nam et al., 2016).
Enzymatic Inhibition
Ricigliano and Penning (1990) explored the role of this compound in enzyme inhibition. They found that when oxidized by 3 alpha-hydroxysteroid dehydrogenase, it becomes an effective inhibitor, covalently modifying the enzyme's nucleotide-binding site (Ricigliano & Penning, 1990).
Polymerization and Material Science
Balcar et al. (1998) investigated the polymerization of Nitrophenyl and 3-Diethylaminophenyl Prop-2-yn-1-yl Ethers, including 2-, 3- and 4-Nitrophenyl prop-2-yn-1-yl ethers. These polymers, showing solubility in various solvents, are potentially useful in material science applications (Balcar et al., 1998).
Optical and Electrochemical Applications
Kumari et al. (2017) studied the effect of solvent polarity on photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one. These derivatives exhibit promising applications in optoelectronics due to their solvatochromic effects (Kumari et al., 2017).
Enantioselective Synthesis
A study by Borowiecki and Dranka (2019) focused on the enantioselective synthesis of homopropargyl alcohols using lipase-catalyzed transesterification, which includes derivatives of this compound. Such synthesis is significant in producing enantiomerically enriched compounds for various applications (Borowiecki & Dranka, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(4-Nitrophenyl)prop-2-yn-1-ol are currently unknown. This compound is a derivative of propargyl alcohol , which is known to be used as an intermediate in organic synthesis . .
Mode of Action
As a derivative of propargyl alcohol, it may share some of the same chemical properties . Propargyl alcohol is known to polymerize with heating or treatment with base
Pharmacokinetics
Properties
IUPAC Name |
3-(4-nitrophenyl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTAMNNBGCKOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407670 | |
Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-32-8 | |
Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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